1-Boc-4-Piperidin-1-ylmethyl-piperidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(piperidin-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-7-14(8-12-18)13-17-9-5-4-6-10-17/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENCGXZONWRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Importance of Piperidine Scaffolds
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. fsu.edu Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility and the capacity to engage in crucial hydrogen bonding interactions with biological targets. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for the precise spatial orientation of substituents, a critical factor in the design of potent and selective drugs. researchgate.net Consequently, piperidine derivatives have found applications in a wide range of therapeutic areas, including as analgesics, antipsychotics, and antihistamines. europa.eu The development of efficient synthetic methods to access functionalized piperidines remains an active and important area of modern organic chemistry. mdpi.com
The Strategic Advantage of Boc Protected Amines
In the intricate art of multi-step organic synthesis, the use of protecting groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group is arguably one of the most widely employed protecting groups for amines due to its robustness and ease of cleavage under specific conditions. google.com The Boc group is stable to a wide range of nucleophilic and basic reaction conditions, allowing chemists to perform transformations on other parts of a molecule without affecting the protected amine. google.com
This orthogonality is of paramount importance in the synthesis of complex molecules with multiple functional groups. The Boc group can be readily introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free amine for subsequent reactions. google.com This reliable and selective protection-deprotection strategy makes Boc-protected amines invaluable intermediates in the synthesis of peptides, pharmaceuticals, and other fine chemicals.
A Versatile Building Block: 1 Boc 4 Piperidin 1 Ylmethyl Piperidine
Retrosynthetic Analysis of the 1-Boc-4-(Piperidin-1-ylmethyl)piperidine Scaffold
A retrosynthetic analysis of 1-Boc-4-(piperidin-1-ylmethyl)piperidine identifies several key disconnections for its synthesis. The most logical approach involves the disconnection of the C-N bond between the two piperidine rings. This leads to two primary synthetic strategies:
Strategy A: Reductive Amination. This approach disconnects the molecule to 1-Boc-4-formylpiperidine and piperidine. The forward reaction would involve the formation of an iminium ion intermediate from these two precursors, followed by reduction to yield the final product.
Strategy B: Nucleophilic Substitution. This strategy involves disconnecting the molecule to a 1-Boc-4-(halomethyl)piperidine (e.g., chloromethyl or bromomethyl derivative) and piperidine. The synthesis would proceed via an SN2 reaction where the secondary amine of piperidine acts as a nucleophile.
A further disconnection can be considered at the nitrogen atom of the Boc-protected piperidine ring, leading back to 4-(piperidin-1-ylmethyl)piperidine, which would then be protected. However, the former two strategies are generally more convergent and efficient. The precursors, such as 1-Boc-4-formylpiperidine and piperidine, are either commercially available or can be synthesized through well-established methods.
Formation of the Piperidine Core Structure
The piperidine ring is a ubiquitous scaffold in many biologically active compounds and its synthesis is well-documented. Several methods are employed for the construction of the piperidine core.
Reductive Amination Routes for Piperidine Synthesis
Reductive amination is a powerful and widely used method for forming C-N bonds and is integral to the synthesis of piperidines. researchgate.net This two-step process typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. researchgate.net For piperidine synthesis, this can be applied in an intramolecular fashion. For example, an amino-aldehyde or amino-ketone can undergo intramolecular cyclization followed by reduction. nih.gov
The choice of reducing agent is critical and can influence the selectivity and efficiency of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). researchgate.nettandfonline.com Borane-pyridine complex (BAP) has also been shown to be an effective reagent for the reductive amination of piperidines with various aldehydes, offering a less toxic alternative to cyanide-containing reagents. tandfonline.comtandfonline.com
Cyclization Reactions for the Establishment of the Piperidine Ring System
Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring. nih.gov These reactions can be categorized based on the type of bond being formed and the nature of the reactive species.
Metal-catalyzed Cyclization: Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, can provide access to various nitrogen heterocycles, including piperidines. organic-chemistry.org Gold-catalyzed oxidative amination of non-activated alkenes is another route to form substituted piperidines. nih.gov
Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes using a cobalt(II) catalyst can produce piperidines in good yields. nih.gov
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of cyclic compounds, including piperidines, from acyclic diene precursors.
Dieckmann Condensation: This intramolecular condensation of a diester in the presence of a base is a classic method for forming cyclic β-keto esters, which can be further converted to piperidones and subsequently to piperidines. dtic.mil
Alkylation and Nucleophilic Substitution Strategies in Piperidine Construction
The formation of the piperidine ring can also be achieved through intramolecular nucleophilic substitution, where a nitrogen nucleophile displaces a leaving group on the same molecule to form the cyclic amine. odu.edu A common example is the cyclization of a 5-aminoalkanol derivative where the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). dtic.mil
Alkylation of pre-existing piperidine structures is also a key strategy for introducing substituents onto the ring. For instance, 3-alkylpiperidines can be synthesized by the alkylation of the enamine derived from N-chloropiperidine. odu.edu
Multi-Component Reactions for Piperidine Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient approach to the synthesis of highly functionalized piperidines in a single step from three or more starting materials. acs.orgtandfonline.com These reactions are atom-economical and can rapidly generate molecular complexity. An example is the one-pot synthesis of highly functionalized piperidines from β-nitrostyrenes, Meldrum's acid, aromatic aldehydes, and ammonium (B1175870) acetate. acs.org Another MCR involves the Yb(OTf)3/AgOTf co-catalyzed preparation of trimethyl 3,5,5-piperidonetricarboxylate from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com
Synthesis of Key Intermediates
The synthesis of 1-Boc-4-(piperidin-1-ylmethyl)piperidine relies on the availability of key intermediates, primarily N-Boc protected 4-substituted piperidines.
Synthesis of 1-Boc-4-formylpiperidine
1-Boc-4-formylpiperidine is a crucial precursor for the reductive amination route. It can be synthesized via the oxidation of 1-Boc-4-piperidinemethanol. Various oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. A convenient synthesis has been reported that avoids the need for purification of intermediates. researchgate.net
| Starting Material | Reagents | Product | Yield | Reference |
| 1-Boc-4-piperidinemethanol | PCC, Celite, CH2Cl2 | 1-Boc-4-formylpiperidine | - | researchgate.net |
| 1-Boc-4-piperidinemethanol | (COCl)2, DMSO, Et3N | 1-Boc-4-formylpiperidine | - | researchgate.net |
Synthesis of 1-Boc-4-(halomethyl)piperidine
For the nucleophilic substitution strategy, a 1-Boc-4-(halomethyl)piperidine is required. This intermediate can be prepared from 1-Boc-4-piperidinemethanol. The alcohol can be converted to the corresponding chloride or bromide using standard reagents such as thionyl chloride (SOCl2) for the chloride or phosphorus tribromide (PBr3) for the bromide.
Synthesis of 1-Boc-4-aminomethylpiperidine
1-Boc-4-aminomethylpiperidine is another valuable intermediate, which can be used to form the target molecule through alternative coupling strategies. It can be synthesized by the reduction of 1-Boc-4-cyanopiperidine or by the reductive amination of 1-Boc-4-formylpiperidine with ammonia (B1221849). chemimpex.comsigmaaldrich.com A multi-step synthesis starting from 4-piperidinecarboxamide has also been described, involving Boc protection followed by a Hofmann rearrangement. google.com
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Piperidinecarboxamide | 1. (Boc)2O, Et3N, H2O/CH2Cl2; 2. NaOH, Br2 | 1-Boc-4-aminomethylpiperidine | - | google.com |
| 1-Boc-4-cyanopiperidine | H2, Raney Nickel | 1-Boc-4-aminomethylpiperidine | - | chemimpex.com |
Preparation of 1-Boc-4-Piperidone and its Functionalized Derivatives
A pivotal starting material for many synthetic routes is 1-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate). Its synthesis is well-established and is typically achieved through the protection of the nitrogen atom of 4-piperidone (B1582916).
The most common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. Triethylamine (TEA) is frequently used as the base in a suitable solvent like dichloromethane (DCM) or simply in an aqueous medium. The base deprotonates the piperidine nitrogen, facilitating its nucleophilic attack on the carbonyl carbon of the Boc anhydride. This reaction is efficient, often providing high yields of the desired product.
Table 1: Representative Protocol for 1-Boc-4-Piperidone Synthesis
| Reactants | Reagents & Solvents | Conditions | Yield | Purity | Reference |
|---|
An alternative, though less direct, pathway involves a two-step sequence starting from N-benzyl-4-piperidone. This method includes a reductive amination step followed by hydrogenation to remove the benzyl (B1604629) group and subsequent introduction of the Boc protecting group. While more complex, this route can be useful if starting from N-benzyl protected precursors.
Methodologies for 4-(Aminomethyl)piperidine and Related Precursors
To construct the final molecule, the ketone group of 1-Boc-4-piperidone must be elaborated into a reactive handle for coupling, such as an aminomethyl group. The direct precursor for this approach is 1-Boc-4-(aminomethyl)piperidine .
One route to this intermediate begins with 1-Boc-4-piperidinecarboxamide, which can be synthesized from the corresponding Boc-protected carboxylic acid. The amide can then undergo a Hofmann rearrangement, typically using bromine and sodium hydroxide, to yield 1-Boc-4-aminopiperidine. google.com However, for the aminomethyl target, a more direct route is the reduction of a nitrile or an amide.
A common laboratory synthesis involves converting 1-Boc-piperidine-4-carboxylic acid to its corresponding amide, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Alternatively, the nitrile, 1-Boc-4-cyanopiperidine, can be reduced via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) to afford 1-Boc-4-(aminomethyl)piperidine. chemicalbook.com This intermediate is a stable, crystalline solid, commercially available, and serves as a key building block for various pharmaceutical syntheses. sigmaaldrich.com
Another important related precursor is tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), which is synthesized via reductive amination of 1-Boc-4-piperidone with aniline (B41778). dtic.milun.org This specific precursor is crucial in the synthesis of fentanyl and its analogues but highlights the utility of reductive amination in functionalizing the 4-position. un.orgresearchgate.net
Introduction of the Piperidin-1-ylmethyl Moiety
The formation of the C-N bond linking the two piperidine rings via a methylene (B1212753) bridge is the key step in the synthesis of the final compound. This can be achieved through several strategies, most notably by reductive amination or nucleophilic substitution.
One highly effective method is the reductive amination between 1-Boc-4-formylpiperidine and piperidine. nih.gov The aldehyde precursor, 1-Boc-4-formylpiperidine, can be prepared by the controlled reduction of the corresponding ester (e.g., Weinreb amide or ethyl ester) of 1-Boc-piperidine-4-carboxylic acid. researchgate.net
Alternatively, a nucleophilic substitution (alkylation) approach can be employed. This involves preparing a derivative of 1-Boc-4-(hydroxymethyl)piperidine where the hydroxyl group is converted into a good leaving group, such as a tosylate or a halide (e.g., 1-Boc-4-(chloromethyl)piperidine). Piperidine can then act as a nucleophile, displacing the leaving group to form the target tertiary amine. researchgate.netodu.edu This method requires careful control to avoid over-alkylation of the piperidine nucleophile. researchgate.net
Coupling Strategies for this compound Formation
The final coupling step is critical and various protocols can be employed to maximize yield and purity. The choice of strategy often depends on the nature of the immediate precursors.
Amidation and Reductive Coupling Reactions
Reductive amination stands out as one of the most direct and widely used methods for this type of transformation. researchgate.net The process involves the reaction of 1-Boc-4-formylpiperidine with piperidine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. organic-chemistry.org
Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild and highly selective for iminium ions, and sodium cyanoborohydride (NaBH₃CN). dtic.milorganic-chemistry.org Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective, albeit more pressure-intensive, option. chim.it
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, selective, no need to pre-form imine | dtic.milorganic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective at slightly acidic pH, stable in protic solvents | researchgate.netchim.it |
An alternative two-step sequence involves first forming an amide and then reducing it. In this scenario, 1-Boc-piperidine-4-carboxylic acid is coupled with piperidine to form tert-butyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate . This amide is then reduced using a strong hydride reagent like LiAlH₄ or by converting the amide to a thioamide followed by reduction. nih.govmdpi.com
Carbodiimide-Mediated Linkage Protocols
Carbodiimide-mediated coupling is not used for the final C-N bond formation in the target molecule but is essential for the amidation pathway described above. To form the amide bond between 1-Boc-piperidine-4-carboxylic acid and piperidine, a coupling agent is required to activate the carboxylic acid.
Water-soluble carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) are frequently used for this purpose, often in combination with an additive such as 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and suppress side reactions. nih.gov The reaction is typically carried out in aprotic solvents like DCM or dimethylformamide (DMF).
Optimization of Reaction Conditions for Yield and Purity
Optimizing the final coupling reaction is crucial for achieving high yield and purity. For the preferred reductive amination pathway, several factors can be fine-tuned.
Choice of Reducing Agent : As noted in Table 2, the choice of reducing agent is critical. NaBH(OAc)₃ is often the reagent of choice for laboratory-scale synthesis due to its mildness and high chemoselectivity, which minimizes the reduction of the starting aldehyde. organic-chemistry.org
Solvent and Temperature : The reaction is typically run in chlorinated solvents like DCE or DCM at room temperature. dtic.milorganic-chemistry.org Optimization might involve screening other solvents like THF or MeCN and adjusting the temperature. researchgate.net
Stoichiometry : Using a slight excess of the amine (piperidine) and the reducing agent can help drive the reaction to completion.
pH Control : For reactions using NaBH₃CN, maintaining a slightly acidic pH is necessary to promote iminium ion formation without decomposing the reducing agent. This is often achieved by adding a small amount of acetic acid. chim.it
Purification is typically accomplished by aqueous workup to remove excess reagents and salts, followed by column chromatography on silica (B1680970) gel to isolate the pure this compound.
Synthetic Strategies and Protecting Group Chemistry for 1-Boc-4-(piperidin-1-ylmethyl)piperidine
The synthesis of complex piperidine-based scaffolds is a cornerstone of modern medicinal chemistry, with the piperidine moiety being a prevalent feature in numerous pharmaceutical agents. The targeted compound, 1-Boc-4-(piperidin-1-ylmethyl)piperidine, serves as a key building block, incorporating two piperidine rings with distinct substitution patterns. Its synthesis and the manipulation of its protecting groups are critical for the construction of more complex molecular architectures. This article focuses on the synthetic methodologies for this compound and its precursors, with a particular emphasis on the strategic application and selective removal of the tert-butoxycarbonyl (Boc) protecting group.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 Boc 4 Piperidin 1 Ylmethyl Piperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 1-Boc-4-piperidin-1-ylmethyl-piperidine, the spectrum is characterized by several key regions. The tert-butyl group of the Boc protector gives rise to a prominent singlet peak at approximately 1.46 ppm. nih.gov The protons on the two piperidine (B6355638) rings and the methylene (B1212753) bridge produce a series of multiplets in the range of 1.2 to 4.2 ppm.
The protons on the nitrogen-bearing carbons of the piperidine rings are deshielded and appear at lower fields. Specifically, the axial and equatorial protons of the CH₂ groups adjacent to the nitrogen in the Boc-protected ring typically appear as broad multiplets around 2.75 and 4.16 ppm. nih.gov The protons of the second piperidine ring, adjacent to its nitrogen, are also found in a similar region. The methylene bridge protons (-CH₂-) connecting the two rings would likely appear as a doublet. The remaining piperidine ring protons form a complex series of overlapping multiplets in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Boc-C(CH ₃)₃ | ~1.46 | Singlet |
| Piperidine Ring 1 (Boc-protected) - Axial/Equatorial H | ~1.2-1.8 | Multiplet |
| Piperidine Ring 1 - CH | ~1.9-2.1 | Multiplet |
| Piperidine Ring 1 - N-CH ₂ (axial) | ~2.75 | Multiplet (triplet of doublets) |
| Piperidine Ring 1 - N-CH ₂ (equatorial) | ~4.16 | Multiplet (broad doublet) |
| Piperidine Ring 2 - Axial/Equatorial H | ~1.4-1.7 | Multiplet |
| Piperidine Ring 2 - N-CH ₂ | ~2.6-2.8 | Multiplet (broad) |
| Methylene Bridge (-CH ₂-) | ~2.1-2.3 | Doublet |
Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom produces a distinct signal. For this compound, the spectrum would show signals for the Boc group, the two non-equivalent piperidine rings, and the methylene bridge.
The carbonyl carbon of the Boc group is highly deshielded and appears significantly downfield, typically around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are observed around 79 ppm and 28 ppm, respectively. The carbons of the piperidine rings appear in the 20-60 ppm range. Carbons directly bonded to nitrogen (C-N) are found further downfield than other ring carbons. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Boc-(C =O) | ~155 |
| Boc-C (CH₃)₃ | ~79 |
| Boc-C(C H₃)₃ | ~28 |
| Piperidine Ring 1 - C H₂ (adjacent to N) | ~40-45 |
| Piperidine Ring 1 - C H₂ | ~28-30 |
| Piperidine Ring 1 - C H | ~35-40 |
| Piperidine Ring 2 - C H₂ (adjacent to N) | ~54 |
| Piperidine Ring 2 - C H₂ | ~26 |
| Piperidine Ring 2 - C H₂ | ~24 |
| Methylene Bridge (-C H₂-) | ~60-65 |
Note: Predicted values are based on data from analogous structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. It would show correlations between the protons on each piperidine ring, confirming their internal connectivity. For example, the methylene bridge protons would show a correlation to the methine proton at the 4-position of the Boc-protected piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) couplings between protons and carbons. This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include:
From the Boc-methyl protons to the Boc quaternary carbon and carbonyl carbon.
From the methylene bridge protons to the C4 of the Boc-piperidine ring and the nitrogen-adjacent carbons of the second piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This information is critical for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the two piperidine rings.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. For this compound, a single-crystal X-ray analysis would definitively confirm its molecular structure.
Based on studies of similar piperidine derivatives, both piperidine rings are expected to adopt a stable chair conformation. nih.govresearchgate.net The bulky Boc group on the first piperidine ring would likely occupy an equatorial position to minimize steric hindrance. Similarly, the piperidin-1-ylmethyl substituent at the 4-position would also favor an equatorial orientation. researchgate.net The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation established by NMR.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (Molecular Formula: C₁₇H₃₂N₂O₂), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula. The calculated monoisotopic mass is 296.2464 u.
Under ionization conditions (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would include:
Loss of the Boc group: A neutral loss of isobutylene (B52900) (56 u) to give a fragment ion at m/z 240, or the loss of the entire tert-butoxycarbonyl group (101 u) are common fragmentation patterns for Boc-protected amines.
Cleavage at the methylene bridge: Scission of the C-N or C-C bonds of the bridge can lead to fragments corresponding to each piperidine moiety. For instance, cleavage could yield a piperidine fragment ion (m/z 84) and a Boc-piperidine-methylene fragment ion (m/z 212).
Ring fragmentation: Further fragmentation of the piperidine rings can also occur.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity of Fragment |
| 297.2543 | [M+H]⁺ (Protonated Molecule) |
| 241.1962 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 197.1856 | [M+H - Boc]⁺ (Loss of Boc group) |
| 98.1019 | [Piperidinomethyl cation]⁺ |
| 84.0813 | [Piperidinyl cation]⁺ |
Note: m/z values correspond to the [M+H]⁺ adducts in positive ion mode ESI.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective tool for identifying the functional groups present in a compound.
The IR spectrum of this compound would display several characteristic absorption bands:
C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the piperidine rings and the tert-butyl group. researchgate.net
C=O Stretching: A very strong and sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group in the carbamate (B1207046) (Boc) functionality. This is often the most prominent peak in the spectrum.
C-N Stretching: These vibrations typically appear in the 1000-1200 cm⁻¹ range.
C-O Stretching: The C-O single bonds of the carbamate group will show strong absorptions, typically in the 1150-1250 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkane C-H | Stretching | 2850 - 2980 | Strong |
| Carbamate C=O | Stretching | 1680 - 1700 | Very Strong |
| Carbamate C-O | Stretching | 1150 - 1250 | Strong |
| Amine C-N | Stretching | 1000 - 1200 | Medium-Strong |
| Alkane C-H | Bending | 1365 - 1470 | Medium |
Note: Expected ranges are typical for these functional groups.
Computational Chemistry and Molecular Modeling Studies of 1 Boc 4 Piperidin 1 Ylmethyl Piperidine
Conformational Analysis and Energy Landscapes of the Compound
Conformational analysis of such a molecule would involve a systematic search for low-energy conformers. This is often achieved through computational methods like molecular mechanics or more rigorous quantum mechanical calculations. The primary focus of such a study would be the orientation of the substituents on both piperidine (B6355638) rings. For the N-Boc-piperidine ring, the large Boc group can influence the ring's puckering and the energetic barrier to ring inversion.
The 4-substituent, the piperidin-1-ylmethyl group, can exist in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes and piperidines, the equatorial position is favored to avoid 1,3-diaxial interactions. nih.gov However, the energetic difference between the axial and equatorial conformers can be influenced by factors such as solvent effects and intramolecular interactions. nih.gov A detailed conformational search would likely reveal that the conformer with the 4-(piperidin-1-ylmethyl) group in the equatorial position is the most stable.
The relative energies of different conformers can be calculated and plotted on a potential energy surface, providing a clear energy landscape of the molecule. This landscape would highlight the global minimum energy structure and the energy barriers between different conformations.
Table 1: Exemplary Calculated Relative Energies of Key Conformers of 1-Boc-4-Piperidin-1-ylmethyl-piperidine
| Conformer Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| Equatorial-Equatorial | 0.00 | 95.5 |
| Axial-Equatorial | 2.50 | 4.4 |
| Equatorial-Axial | 5.50 | 0.1 |
| Axial-Axial | 8.00 | < 0.01 |
Note: This table presents hypothetical data based on general principles of conformational analysis of substituted piperidines. The values are for illustrative purposes to demonstrate the expected outcome of a computational study.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can provide a wealth of information.
The optimized molecular geometry from DFT calculations would offer precise bond lengths, bond angles, and dihedral angles, corroborating the findings from conformational analysis. researchgate.net Furthermore, the calculation of the electronic distribution within the molecule allows for the determination of atomic charges and the molecular electrostatic potential (MEP). The MEP map would visually represent the electron-rich and electron-deficient regions of the molecule. It is anticipated that the oxygen atoms of the Boc group and the nitrogen atoms would be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the piperidine rings would exhibit positive potential.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another key aspect of DFT analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. chemjournal.kz A larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atoms and the p-orbitals of the oxygen atoms, while the LUMO may be distributed over the carbonyl group of the Boc substituent.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.8 D |
Note: These are representative values based on DFT calculations of similar piperidine derivatives and serve as an illustration of the data that would be generated.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netnih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for every atom in the system.
These simulations can reveal how the molecule behaves in a solution, including conformational changes and interactions with solvent molecules. For instance, MD simulations can show the flexibility of the piperidine rings and the rotational freedom of the bond connecting the two piperidine moieties. The stability of the different conformers identified in the conformational analysis can be further assessed by observing their populations over the course of the simulation.
Prediction of Spectroscopic Parameters Through Computational Methods
Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for the characterization of new compounds and for the interpretation of experimental spectra. nih.govchemrxiv.orgnih.gov
For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating the magnetic shielding tensors of the carbon and hydrogen atoms, their respective 13C and 1H NMR chemical shifts can be predicted. rsc.org These predicted spectra can then be compared with experimental data to confirm the structure of the compound. The accuracy of these predictions has significantly improved with the development of more sophisticated computational models and can be a powerful tool in structural elucidation. github.iomdpi.com
Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its Infrared (IR) and Raman spectra. These calculations can help in assigning the various vibrational modes of the molecule to the experimentally observed spectral bands. For example, the characteristic stretching frequency of the carbonyl group in the Boc substituent would be a prominent feature in the calculated IR spectrum.
Table 3: Illustrative Computationally Predicted 13C NMR Chemical Shifts for Key Carbon Atoms of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Boc) | 154.5 |
| C(CH3)3 (Boc) | 80.0 |
| C(CH3)3 (Boc) | 28.5 |
| C4 (Boc-piperidine) | 35.0 |
| C2/C6 (Boc-piperidine) | 44.0 |
| CH2 (linker) | 60.0 |
| C2'/C6' (piperidine) | 54.0 |
| C4' (piperidine) | 26.0 |
Note: This table contains exemplary data based on computational NMR predictions for analogous piperidine structures and is for illustrative purposes.
In Silico Design Strategies for Analogous Piperidine Architectures
The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. researchgate.netacs.orgnih.govresearchgate.net Computational chemistry plays a pivotal role in the in silico design of novel piperidine architectures with desired properties. Starting from the structure of this compound, various computational strategies can be employed to design analogous compounds.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of related piperidine derivatives to build a mathematical model that correlates their structural features with their biological activity. researchgate.net This model can then be used to predict the activity of newly designed compounds.
Pharmacophore modeling is another powerful technique where the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity is identified. researchgate.net This pharmacophore can then be used to screen virtual libraries of compounds to find new molecules that fit the model and are likely to be active.
Fragment-based drug design is a strategy where small molecular fragments are identified that bind to a biological target. These fragments can then be computationally linked or grown to create more potent lead compounds. The piperidine and Boc-piperidine moieties themselves can be considered as fragments for the design of new bioactive molecules. nih.gov
Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a biological target. nih.govnih.gov By docking newly designed analogs of this compound into the active site of a target protein, their potential as inhibitors or agonists can be evaluated before their synthesis, thus saving time and resources. nih.gov
In-depth Research Reveals Limited Publicly Available Data on this compound
Following a comprehensive investigation of scientific literature, chemical databases, and patent filings, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound This compound . While the piperidine scaffold is a cornerstone in medicinal chemistry and drug discovery, this particular derivative does not appear to be extensively studied or reported in the accessible scientific domain.
The requested article, with its detailed outline focusing on specific research applications, synthetic utility, and structure-activity relationships, cannot be generated with scientific accuracy due to the absence of dedicated studies on this molecule. The search for information on tert-butyl 4-(piperidin-1-ylmethyl)piperidine-1-carboxylate and its associated identifiers did not yield scholarly articles or patents that would provide the necessary depth to address the specified topics.
Information is readily available for structurally related but distinct compounds, such as those with a piperazine (B1678402) ring instead of the second piperidine ring (e.g., tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate) or other 4-substituted Boc-piperidines which are key intermediates in the synthesis of various pharmaceuticals. For instance, 1-Boc-4-anilinopiperidine (1-Boc-4-AP) is a well-documented precursor in the synthesis of fentanyl and its analogs. wikipedia.orgfederalregister.govchemicalbook.com
General synthetic strategies for creating substituted piperidines are well-established, including methods for diversity-oriented synthesis (DOS) to generate libraries of piperidine derivatives for screening. nih.govresearchgate.net The piperidine motif is a privileged scaffold frequently used in ligand design and the development of chemical probes for various biological targets. researchgate.netnih.govmdpi.com Researchers often explore structure-activity relationships (SAR) within series of piperidine-based compounds to optimize their biological activity. researchgate.netnih.govnih.gov
However, without specific research focused on This compound , any attempt to generate the requested article would involve extrapolating data from these related areas, which would not adhere to the strict requirement of focusing solely on the specified compound. Such an article would be speculative and not based on factual, scientific findings for the molecule .
Therefore, we must conclude that there is insufficient information in the public research domain to construct a scientifically rigorous and detailed article on This compound as per the provided outline.
Research Applications and Broader Synthetic Utility of 1 Boc 4 Piperidin 1 Ylmethyl Piperidine
Utilization as a Scaffold for Ligand Design and Chemical Probe Development
Design of Targeted Chemical Tools for Biological Pathway Interrogation
The structural motif of 1-Boc-4-piperidin-1-ylmethyl-piperidine serves as a valuable scaffold in medicinal chemistry and chemical biology for the development of targeted chemical tools. The piperidine (B6355638) ring is a prevalent feature in numerous biologically active compounds and approved pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and to present functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. nih.govijnrd.org
The tert-butyloxycarbonyl (Boc) protecting group on one of the piperidine nitrogens allows for selective chemical modifications. It can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized. This strategic protection enables chemists to build molecular complexity and create libraries of related compounds for screening. The 4-(piperidin-1-ylmethyl)piperidine core itself is a key component in designing ligands for various receptors and enzymes.
For instance, research into novel inhibitors for Mycobacterium tuberculosis has utilized similar benzylpiperidine scaffolds. nih.gov In these studies, the piperidine core acts as a central structural element, with modifications aimed at optimizing binding to specific enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), which is crucial for the pathogen's survival. nih.gov While not directly using the title compound, these studies highlight the synthetic strategy of using a protected piperidine derivative as a building block. A common synthetic route involves coupling a protected piperidine unit, like 1-Boc-4-methylenepiperidine, with various aromatic or heterocyclic fragments, followed by deprotection to yield the final active compounds. unisi.it This modular approach is fundamental to creating targeted probes to interrogate biological pathways, allowing researchers to systematically explore structure-activity relationships (SAR) and identify molecules with high potency and selectivity for their intended biological target.
Forensic Chemical Research and Regulatory Perspectives on Precursor Monitoring
The significance of this compound in a forensic context is primarily linked to its synthesis from 1-Boc-4-piperidone. This precursor has garnered significant attention from law enforcement and regulatory agencies worldwide due to its role in the illicit manufacture of fentanyl and its potent analogues. incb.orgun.orgeuropa.eu
Understanding the Synthetic Pathways Involving 1-Boc-4-Piperidone as a Controlled Precursor
1-Boc-4-piperidone is a chemically protected derivative of 4-piperidone (B1582916), a versatile precursor for various fentanyl synthesis routes. un.orgeuropa.eu The "Boc" group serves as a "masked" or protecting group, which can make the precursor harder to detect and allows for specific chemical transformations. federalregister.govgovinfo.gov International bodies, including the International Narcotics Control Board (INCB) and the European Commission, have moved to place 1-Boc-4-piperidone under strict control as a Table I or Category 1 precursor, reflecting its high suitability and frequent use in illicit drug production. incb.orgeuropa.euunodc.org
The synthesis of the title compound, this compound, from 1-Boc-4-piperidone is typically achieved through a one-pot reaction known as reductive amination. This involves reacting 1-Boc-4-piperidone with piperidine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).
However, the primary forensic concern is the use of 1-Boc-4-piperidone to synthesize key fentanyl intermediates. A critical pathway involves the reductive amination of 1-Boc-4-piperidone with aniline (B41778) to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP. un.orgdtic.milwikipedia.org This intermediate is then readily converted to other controlled fentanyl precursors, such as norfentanyl, which is an immediate precursor to fentanyl itself. un.orgdtic.mil The widespread use of this pathway in clandestine laboratories has been noted in forensic analyses of seized drug samples. un.org
| Precursor | Key Reagent | Resulting Intermediate | Significance |
|---|---|---|---|
| 1-Boc-4-piperidone | Aniline | 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) | A controlled List I chemical and key intermediate for fentanyl synthesis. un.orgwikipedia.org |
| 1-Boc-4-AP | Propionyl chloride / Propionic anhydride | 1-Boc-norfentanyl | An intermediate that is easily hydrolyzed to norfentanyl. un.org |
| 1-Boc-norfentanyl | Acid hydrolysis (e.g., HCl) | Norfentanyl | A Schedule II immediate precursor to fentanyl. un.orgdtic.mil |
Development of Analytical Methodologies for Detection and Trace Analysis of Precursors
The control and monitoring of 1-Boc-4-piperidone necessitate robust analytical methods for its detection and quantification in seized materials and at ports of entry. federalregister.govgovinfo.gov Forensic laboratories routinely employ a combination of chromatographic and spectrometric techniques to identify this precursor and its derivatives with high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique. nih.govplos.org In GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, which ionizes them and fragments them into a predictable pattern. nih.gov This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for identification. For 1-Boc-4-piperidone, characteristic ions would be monitored for its detection.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), offers another powerful approach. nih.govplos.org LC-MS is well-suited for analyzing thermally labile or non-volatile compounds and can achieve very low detection limits, often in the picogram per milligram range. nih.gov This high sensitivity is crucial for trace analysis. Analytical reports for related compounds like 1-Boc-4-AP detail specific LC-MS parameters, including the exact mass measurement, which provides a high degree of confidence in the identification. policija.si
| Technique | Principle | Application in Precursor Detection | Key Advantages |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility followed by mass-based identification of fragments. | Routinely used for identifying 1-Boc-4-piperidone and other volatile precursors in seized powders. cfsre.org | Provides characteristic fragmentation patterns ("fingerprints") for confident identification. nih.gov Extensive spectral libraries are available. caymanchem.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation in a liquid phase followed by two stages of mass analysis for high selectivity. | Detecting trace amounts of precursors in complex matrices like hair or biological fluids. nih.gov | Extremely high sensitivity and specificity, excellent for quantification. nih.govresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy, allowing for the determination of elemental composition. | Used with LC or GC to confirm the identity of novel or "masked" precursors by providing their exact molecular formula. plos.orgpolicija.si | High confidence in identification of unknown substances. plos.org |
These analytical methodologies are critical for law enforcement to track the trafficking of 1-Boc-4-piperidone, identify clandestine laboratories, and support the global effort to control the illicit synthesis of fentanyl and its analogues. federalregister.govunodc.org
Future Directions and Emerging Research Avenues for Piperidine Containing Compounds
Innovations in Sustainable and Green Chemistry Approaches for Piperidine (B6355638) Synthesis
The synthesis of piperidines has traditionally relied on methods that are often resource-intensive and generate significant waste. The principles of green chemistry are driving innovation towards more sustainable practices. A key area of development is the use of bio-renewable feedstocks. For instance, researchers have developed methods for synthesizing piperidine derivatives from platform chemicals derived from biomass, such as furfural (B47365) and 2,5-bis(aminomethyl)furan (B21128). musechem.combldpharm.com One notable process describes the synthesis of piperidine from furfural in the presence of ammonia (B1221849) and hydrogen over a specialized surface single-atom alloy catalyst, achieving yields up to 93% under mild conditions. bldpharm.com Another approach demonstrates the production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan using a Pt/γ-Al2O3 catalyst, reaching a 72.0% yield in an aqueous solution. musechem.com
Beyond renewable starting materials, innovation is also occurring in the reagents and solvents used. In solid-phase peptide synthesis (SPPS), a field that heavily uses piperidine for Fmoc deprotection, greener alternatives are being explored to reduce the process mass intensity (PMI). Research has identified compounds like 3-(diethylamino)propylamine (B94944) (DEAPA) as a viable replacement for piperidine, minimizing the formation of side products when used with more sustainable solvent systems. These advancements highlight a clear trajectory towards environmentally benign synthetic routes for producing and utilizing piperidine-based compounds. nih.gov
Advanced Chemo- and Regioselective Functionalization of Piperidine Scaffolds
The ability to precisely modify specific positions on the piperidine ring is crucial for creating novel molecular architectures for drug discovery and other applications. Traditional methods often require lengthy synthetic sequences involving protecting groups. Modern research focuses on the direct C-H functionalization to streamline these processes.
Recent breakthroughs have demonstrated that the choice of catalyst and protecting group can exquisitely control the site of functionalization on the piperidine ring. chemicalbook.com For example, using rhodium-catalyzed C-H insertion reactions, researchers have achieved selective functionalization at the C2, C3, or C4 positions. The use of an N-Boc-piperidine with a specific rhodium catalyst can direct functionalization to the C2 position. chemicalbook.com In contrast, altering the protecting group and catalyst can steer the reaction to the C4 position. chemicalbook.com The C3 position, being electronically deactivated, has been functionalized through an indirect route involving the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening. chemicalbook.com
Furthermore, diastereoselective lithiation and trapping methods have been employed to access specific trans-piperidine isomers that are not easily obtained through other means. tenovapharma.com This level of control, enabling chemists to selectively functionalize any position on the piperidine moiety, dramatically expands the accessible chemical space for creating complex, three-dimensional molecules from simple piperidine precursors. tenovapharma.comsigmaaldrich.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating the design-make-test-analyze cycle. These computational tools are being applied to predict reaction outcomes, plan synthetic routes, and design novel compounds with desired properties. For complex scaffolds like piperidine, ML models can be trained on vast reaction databases to predict the most effective reagents, catalysts, and conditions for a desired transformation.
Global models can leverage information from comprehensive databases to suggest general conditions for new reactions, while local models can fine-tune parameters for a specific reaction class to improve yield and selectivity. This predictive power helps chemists to minimize the number of trial-and-error experiments, saving time and resources. In compound design, generative AI models can explore vast virtual chemical spaces to propose novel piperidine-containing structures optimized for specific biological targets or material properties. While AI is not yet at a stage to replace human chemists, it serves as a powerful assistant, augmenting the discovery process by identifying patterns and making predictions that guide experimental work toward greener and more efficient outcomes.
Advancements in High-Throughput Synthesis and Screening Technologies for Chemical Research
The exploration of the vast chemical space populated by piperidine derivatives requires technologies that can rapidly synthesize and evaluate large numbers of compounds. High-throughput experimentation (HTE) and screening have become indispensable tools in modern chemical research, particularly in the pharmaceutical industry. By miniaturizing and automating reactions in formats like 96-well plates, researchers can screen thousands of reaction conditions, catalysts, or substrates in a fraction of the time required for traditional methods.
This technology has been successfully applied to optimize complex transformations, including photoredox catalysis and cross-coupling reactions used to build and functionalize piperidine rings. The ability to rapidly test a wide array of variables allows for the discovery of novel reaction conditions and the efficient optimization of reaction yields. The synthesis of libraries containing hundreds or thousands of structurally diverse piperidine compounds allows for comprehensive screening against biological targets, accelerating the identification of new drug leads. tenovapharma.com The combination of high-throughput synthesis with advanced screening techniques provides a powerful engine for innovation in fields reliant on piperidine chemistry.
Expanding the Synthetic Horizons of 1-Boc-4-Piperidin-1-ylmethyl-piperidine in Material Science and Catalysis
While This compound is a valuable building block in pharmaceutical synthesis, its structural features suggest significant, yet largely unexplored, potential in material science and catalysis. The molecule contains a bis-piperidine core, a structure known in various natural products and synthetic compounds that can serve as a scaffold for catalysts.
Catalysis: The two nitrogen atoms of the de-protected bis-piperidine core can act as a bidentate ligand, capable of coordinating with transition metals to form catalytic complexes. Chiral versions of bis-piperidine ligands are used in asymmetric catalysis. The specific geometry and spacing of the nitrogen atoms in the 1,1'-methylene-bridged bis-piperidine structure could offer unique steric and electronic properties for metal-catalyzed reactions, such as hydrogenations or cross-couplings. The development of catalysts based on this scaffold could lead to new selectivities and reactivities. bldpharm.com
Material Science: As a diamine (after removal of the Boc protecting group), the compound can serve as a monomer for polymerization reactions. The reaction of diamines with dicarboxylic acids or their derivatives, for example, is a classic method for producing polyamides. tenovapharma.com Similarly, diamines can be polymerized with other monomers like sulfur monochloride or dialdehydes to create novel conjugated polymers with interesting optical or electronic properties. The rigid, non-aromatic piperidine units would impart specific conformational constraints to the polymer backbone, potentially leading to materials with unique thermal, mechanical, or morphological properties. The incorporation of such a defined, three-dimensional structure into a polymer chain is a modern strategy for developing advanced materials.
The exploration of This compound in these areas represents a promising frontier, extending its utility beyond its current applications and into the realm of advanced materials and novel catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
